molecular formula C12H14I2N2O3 B14672707 Glutaranilic acid, 3'-amino-4',6'-diiodo-N-methyl- CAS No. 38622-28-5

Glutaranilic acid, 3'-amino-4',6'-diiodo-N-methyl-

Cat. No.: B14672707
CAS No.: 38622-28-5
M. Wt: 488.06 g/mol
InChI Key: UMGRBMJCHMPETN-UHFFFAOYSA-N
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Description

Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves several steps. One common method includes the iodination of aniline derivatives followed by methylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves its interaction with specific molecular targets. The iodine atoms in the compound play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- can be compared with other iodinated aniline derivatives. Similar compounds include:

    3’-amino-4’,6’-diiodoaniline: Lacks the N-methyl group, resulting in different reactivity and applications.

    3’-amino-4’,6’-diiodo-N-ethyl-:

Properties

CAS No.

38622-28-5

Molecular Formula

C12H14I2N2O3

Molecular Weight

488.06 g/mol

IUPAC Name

5-(3-amino-2,4-diiodo-N-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14I2N2O3/c1-16(9(17)3-2-4-10(18)19)8-6-5-7(13)12(15)11(8)14/h5-6H,2-4,15H2,1H3,(H,18,19)

InChI Key

UMGRBMJCHMPETN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=C(C=C1)I)N)I)C(=O)CCCC(=O)O

Origin of Product

United States

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